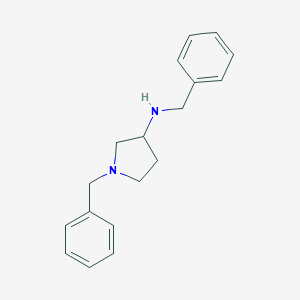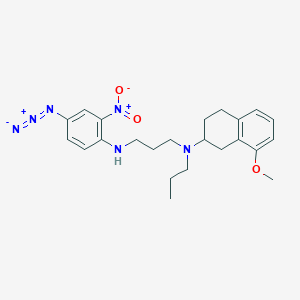
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin, also known as 8-MeO-NPA, is a synthetic compound that belongs to the family of tetralin derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique properties, including its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin is not fully understood, but it is believed to act as a partial agonist at dopamine D3 receptors. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist. This partial activation may be responsible for the unique physiological effects of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a number of biochemical and physiological effects, including an increase in dopamine release in the brain and a decrease in the activity of dopamine transporters. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of neurological disorders that involve dopaminergic dysfunction, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in lab experiments is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in the brain. However, one limitation is that the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.
Orientations Futures
There are several potential future directions for research involving 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin. One area of interest is the development of new drugs based on the structure of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in the treatment of neurological disorders, such as addiction and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin and its physiological effects in the brain.
Méthodes De Synthèse
The synthesis of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin involves a multi-step process that begins with the reaction of 2-nitro-4-azidophenylacetonitrile with 3-(dimethylamino)propylamine to form the intermediate compound, 2-(3-(dimethylamino)propyl)-4-azido-1-nitrobenzene. This intermediate is then reacted with 8-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine and n-propylamine to form the final product, 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
Applications De Recherche Scientifique
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has been used in a variety of scientific research applications, including studies of the central nervous system and the role of dopamine receptors in the brain. One study found that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of addiction and other neurological disorders.
Propriétés
Numéro CAS |
106073-66-9 |
|---|---|
Nom du produit |
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin |
Formule moléculaire |
C23H30N6O3 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-(4-azido-2-nitrophenyl)-N'-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C23H30N6O3/c1-3-13-28(19-10-8-17-6-4-7-23(32-2)20(17)16-19)14-5-12-25-21-11-9-18(26-27-24)15-22(21)29(30)31/h4,6-7,9,11,15,19,25H,3,5,8,10,12-14,16H2,1-2H3 |
Clé InChI |
NSSKXPZJFSGUMR-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
SMILES canonique |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
Synonymes |
8-M-NAP-APAT 8-methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin 8-methoxy-3'-NAP-amino-PAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




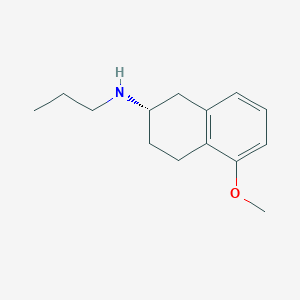
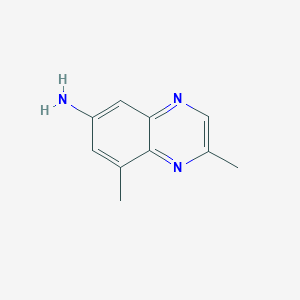
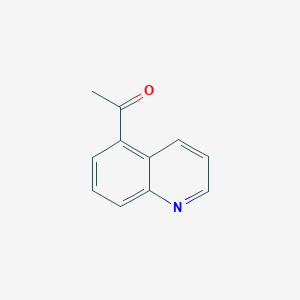
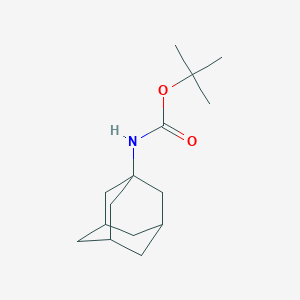



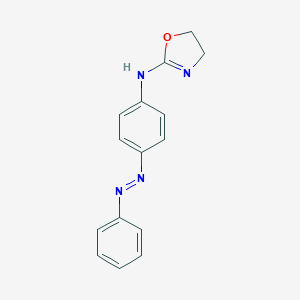
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)

